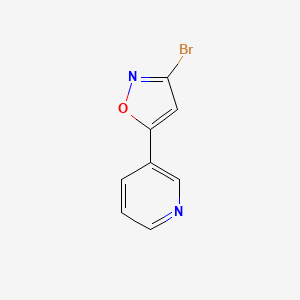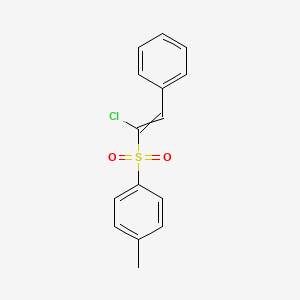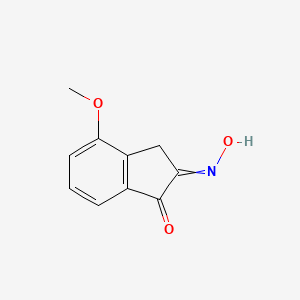
3-Bromo-5-(3-pyridyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-pyridyl)isoxazole: is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the third position and a pyridyl group at the fifth position. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-pyridyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted methods, which offer the advantages of reduced reaction times and higher yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation has been reported to efficiently produce 5-substituted isoxazoles .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-(3-pyridyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the bromine or pyridyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-(3-pyridyl)isoxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a valuable tool in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-pyridyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-(3-Pyridyl)isoxazole: Lacks the bromine substitution, which may affect its biological activity and chemical reactivity.
5-(3-Pyridyl)isoxazole:
Uniqueness: The presence of the bromine atom in 3-Bromo-5-(3-pyridyl)isoxazole enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-bromo-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H |
Clave InChI |
KKFOFVOTXJMVTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11713731.png)
![1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene](/img/structure/B11713740.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)
![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)
![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)


![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)


